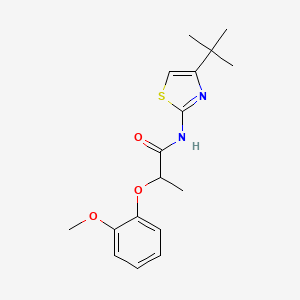
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)propanamide
Descripción general
Descripción
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)propanamide is a compound with potential relevance in various chemical and biological fields. Its synthesis, structure, and properties suggest applications that span across medicinal chemistry, materials science, and organic chemistry. The compound's unique structure, combining a thiazole ring with a methoxyphenoxy propanamide fragment, underscores its importance for detailed scientific exploration.
Synthesis Analysis
The synthesis of compounds related to N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)propanamide involves complex reactions, including cyclocondensation, cycloaddition, and specific substitutions to introduce various functional groups. These methods allow for the creation of compounds with significant biological and chemical activities, demonstrating the versatile synthetic pathways possible for thiazole derivatives (Mahesha et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)propanamide has been characterized using various spectroscopic and crystallographic techniques. These studies reveal intricate details about their geometry, intramolecular interactions, and the influence of substituents on the overall molecular architecture, contributing to a deeper understanding of their chemical behavior and reactivity (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of thiazole derivatives encompasses a range of reactions, including nucleophilic substitution and electrophilic addition, highlighting the thiazole ring's reactivity towards various reagents. This reactivity is crucial for the compound's potential applications in synthesizing more complex molecules with desired biological or chemical properties.
Physical Properties Analysis
The physical properties of thiazole derivatives, including melting points, solubility, and crystalline structure, are significantly influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its formulation in potential applications.
Chemical Properties Analysis
Thiazole derivatives exhibit a range of chemical properties, such as acidity/basicity, redox potential, and stability, which are pivotal for their chemical reactivity and biological activity. Understanding these properties is crucial for designing compounds with specific functions and for predicting their reactivity patterns.
- Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products (Mahesha et al., 2021).
- Crystal structure studies and Hirshfeld surface analysis of 5-(4-methoxyphenyl)-3-(thiophen-2- yl)-4,5-dihydro-1 H -pyrazole-1-carbothioamide (Kumara et al., 2017).
Propiedades
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-11(22-13-9-7-6-8-12(13)21-5)15(20)19-16-18-14(10-23-16)17(2,3)4/h6-11H,1-5H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYSXHJGGQZZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C(C)(C)C)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4540752.png)
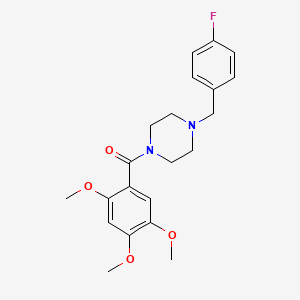
![5-(2-bromo-4,5-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4540769.png)
![N-(2-ethoxyphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4540773.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B4540779.png)
![6-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4540785.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4540786.png)
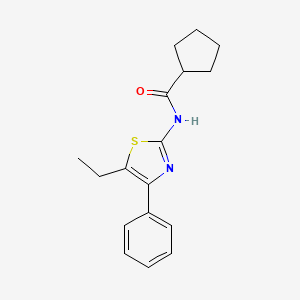
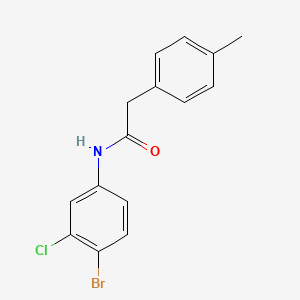
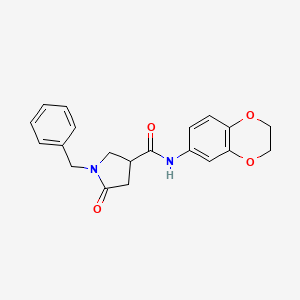
![butyl (5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)carbamate](/img/structure/B4540822.png)
![1,2-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4540832.png)
![methyl 2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4540836.png)